molecular formula C18H21N3O6S B4025447 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide

2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide

Cat. No.: B4025447
M. Wt: 407.4 g/mol
InChI Key: MWSIDYZRFQNBST-UHFFFAOYSA-N
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Description

2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 4-ethoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-ethoxy-N-methylsulfonylaniline.

    Nitration: The 3-nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.

    Amide Formation: The final step involves coupling the 4-ethoxy-N-methylsulfonylaniline with 3-nitrobenzoyl chloride in the presence of a base to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the aniline moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents at the sulfonamide nitrogen.

Scientific Research Applications

2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    N-(3-nitrophenyl)propanamide: Lacks the sulfonamide group but shares the nitrophenyl and propanamide moieties.

    4-ethoxy-N-methylsulfonylaniline: Shares the sulfonamide and ethoxy groups but lacks the nitrophenyl and propanamide moieties.

Uniqueness

2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-4-27-17-10-8-15(9-11-17)20(28(3,25)26)13(2)18(22)19-14-6-5-7-16(12-14)21(23)24/h5-13H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSIDYZRFQNBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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